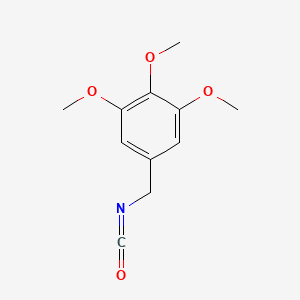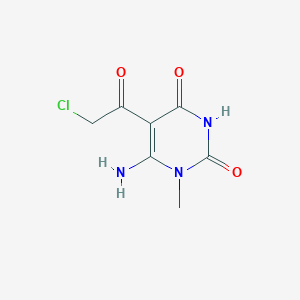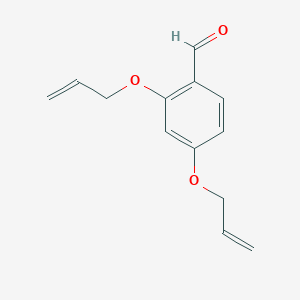
3,4,5-Trimethoxybenzyl isocyanate
Overview
Description
The compound 3,4,5-trimethoxybenzyl isocyanate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemistry, which can provide insights into the behavior of similar compounds. The first paper discusses the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, which are structurally related to 3,4,5-trimethoxybenzyl derivatives . The second paper describes the synthesis of 3,4,5-trimethoxybenzyl derivatives from the reaction of 3,4,5-trimethoxybenzyl chloride with different amines, which is relevant to understanding the chemical behavior of the trimethoxybenzyl group .
Synthesis Analysis
The synthesis of 3,4,5-trimethoxybenzyl derivatives is detailed in the second paper, where 3,4,5-trimethoxybenzyl chloride is condensed with various amines to yield the corresponding derivatives . This suggests that similar methods could potentially be applied to synthesize 3,4,5-trimethoxybenzyl isocyanate by reacting the chloride with an appropriate isocyanate group donor.
Molecular Structure Analysis
While the molecular structure of 3,4,5-trimethoxybenzyl isocyanate is not directly analyzed in the papers, the structure of related compounds is discussed. The presence of the trimethoxybenzyl group is likely to influence the electronic properties of the molecule, as seen in the derivatives mentioned in the second paper . The trimethoxy groups could potentially stabilize the isocyanate group through electron-donating effects.
Chemical Reactions Analysis
The first paper provides insight into the reactivity of dimethoxybenzyl compounds with different leaving groups . Although it does not directly address isocyanates, it suggests that the trimethoxybenzyl moiety can undergo photochemical reactions to form various products. This could imply that 3,4,5-trimethoxybenzyl isocyanate may also participate in photochemical processes or other reactions where the leaving group plays a crucial role.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-trimethoxybenzyl isocyanate are not discussed in the provided papers. However, based on the properties of related compounds, one could infer that the trimethoxybenzyl group would contribute to the overall hydrophobicity of the molecule and could affect its solubility in organic solvents . The isocyanate group is typically reactive, especially towards nucleophiles, which would be an important consideration in handling and storing the compound.
Scientific Research Applications
Structural Properties in Synthesis
The structural properties of 3,4,5-trimethoxybenzyl bromide, closely related to 3,4,5-trimethoxybenzyl isocyanate, have been studied for their potential use in the synthesis of dendritic materials. Differences in the structural properties of these materials have been noted based on the presence or absence of methoxy groups (Pan et al., 2005).
Antioxidant Activity
A series of heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, including the key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide, were synthesized and evaluated for their antioxidant activities. These compounds showed significant activity in antioxidant assays, suggesting potential medicinal applications (Kareem et al., 2016).
Polyisocyanate Synthesis
Research on the synthesis of polyfunctional isocyanate compounds, which contain dibenzyl structures, has been carried out. This includes the synthesis of triisocyanate containing dibenzyl by reaction with trimethylolpropane and dibenzyl diisocyanate, indicating applications in polymer chemistry (Scorţanu & Prisăcariu, 2010).
Catalysis in Transfer Hydrogenation
Iridium N-heterocyclic carbene-based complexes with 3,4,5-trimethoxybenzyl N-substituents have been used as catalysts in the reduction of aldehydes and ketones, indicating their role in facilitating chemical reactions (Azua et al., 2012).
Amide Ligation Process
Thioacids prepared from cleavage of trimethoxybenzyl thioesters were found to react at room temperature with isocyanates to give amide bonds, indicating a convenient amide ligation process in organic synthesis (Crich & Sasaki, 2009).
Antimitotic Activity
Compounds containing trimethoxy- and methylenedioxyphenyl moieties, including 3,4,5-trimethoxybenzyl 5-aminoisoxazole-3-carboxylate, have shown moderate antimitotic activity against human lung carcinoma cell lines, suggesting potential applications in cancer research (Vasilenko et al., 2017).
Safety And Hazards
3,4,5-Trimethoxybenzyl isocyanate is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .
Future Directions
The future directions of 3,4,5-Trimethoxybenzyl isocyanate would depend on the specific field of study or application. It is used in research and development , and its future use could potentially expand into new areas of chemical synthesis or materials science, depending on the findings of ongoing research.
properties
IUPAC Name |
5-(isocyanatomethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-8(6-12-7-13)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFFUMFHYJVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409293 | |
| Record name | 3,4,5-Trimethoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzyl isocyanate | |
CAS RN |
351003-01-5 | |
| Record name | 3,4,5-Trimethoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trimethoxybenzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)



![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)
![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)